molecular formula C11H10ClN3O2 B14924547 4-chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole

4-chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B14924547
M. Wt: 251.67 g/mol
InChI Key: GQPOHVYGDAMRNZ-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methyl groups can be involved in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, enzymes that reduce nitro groups to amino groups.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: Lacks the nitrophenyl group, which may result in different chemical and biological properties.

    3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the chloro group, which may affect its reactivity and applications.

    4-chloro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the methyl groups, which may influence its stability and reactivity.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C11H10ClN3O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3

InChI Key

GQPOHVYGDAMRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)Cl

Origin of Product

United States

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